molecular formula C20H15F3N6O2S B2664823 2-methoxy-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide CAS No. 932350-37-3

2-methoxy-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2664823
CAS No.: 932350-37-3
M. Wt: 460.44
InChI Key: XLZLMGRIVAUAKL-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C20H15F3N6O2S and its molecular weight is 460.44. The purity is usually 95%.
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Scientific Research Applications

Preparation and Chemical Properties

Research into the preparation and properties of compounds with similar scaffolds, such as 1,2,4-triazoles and thiadiazoles, indicates a rich area of study. For example, Coppo and Fawzi (1997) explored the synthesis of substituted 4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, showcasing the versatility of these scaffolds in producing various derivatives through reactions with benzoyl isothiocyanates and methoxycarbonyl isothiocyanate (Coppo & Fawzi, 1997). This research underlines the broad synthetic utility of these chemical frameworks, potentially applicable to synthesizing the specified compound and exploring its properties.

Biological Activities

Compounds containing triazole, thiadiazole, and benzamide groups have been investigated for various biological activities, including anticancer, antimicrobial, and antihyperglycemic properties. Nomura et al. (1999) identified structurally new antihyperglycemic agents among 3-substituted benzyl)thiazolidine-2,4-diones, highlighting the therapeutic potential of molecules with similar structural features for treating conditions like diabetes mellitus (Nomura et al., 1999). Kamal et al. (2011) synthesized new benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones with moderate to good anticancer activity, indicating the potential of such scaffolds in cancer therapy (Kamal et al., 2011).

Nematocidal and Photosensitizing Applications

Further applications can be seen in Liu et al. (2022), who synthesized novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety exhibiting good nematocidal activity, suggesting potential agricultural uses for compounds with similar structural elements (Liu et al., 2022). Additionally, Pişkin et al. (2020) developed new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base for photodynamic therapy, indicating the utility of such compounds in medical treatments involving light-activated processes (Pişkin et al., 2020).

Properties

IUPAC Name

2-methoxy-N-[3-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6O2S/c1-11-16(26-28-29(11)13-7-5-6-12(10-13)20(21,22)23)17-24-19(32-27-17)25-18(30)14-8-3-4-9-15(14)31-2/h3-10H,1-2H3,(H,24,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZLMGRIVAUAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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